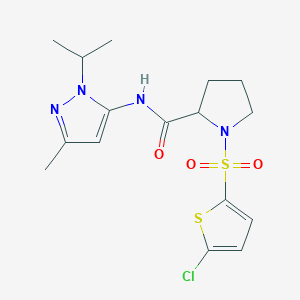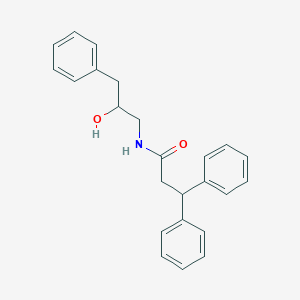
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide is a chemical compound characterized by its unique structure, which includes a hydroxy group, a phenylpropyl group, and a diphenylpropanamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide typically involves the reaction of 3,3-diphenylpropanoic acid with 2-amino-3-phenylpropan-1-ol. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-hydroxy-3-phenylpropyl)-3,5-dimethoxybenzamide
- N-(2-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide
- N-(2-hydroxy-3-phenylpropyl)pyridine-3-sulfonamide
Uniqueness
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide is unique due to its specific structural features, such as the presence of two phenyl groups on the propanamide moiety. This structural uniqueness can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propriétés
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO2/c26-22(16-19-10-4-1-5-11-19)18-25-24(27)17-23(20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,22-23,26H,16-18H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRDONZSWFPQNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2732699.png)
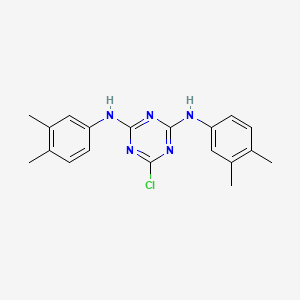
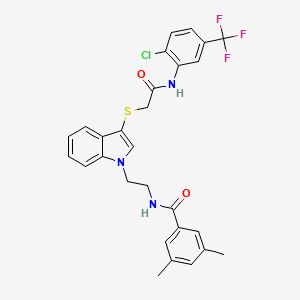
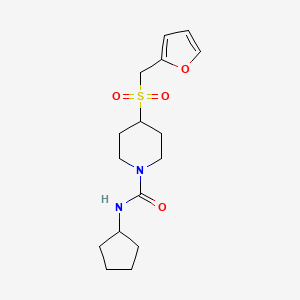
![3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide](/img/structure/B2732706.png)
![2-(2-methylphenoxy)-N-[4-(2-phenylmorpholin-4-yl)butyl]acetamide](/img/structure/B2732707.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2732708.png)
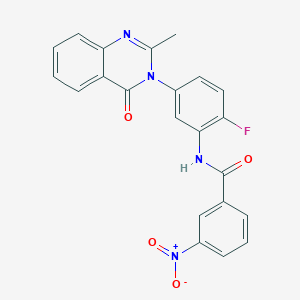
![N-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2732710.png)
![2-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2732711.png)
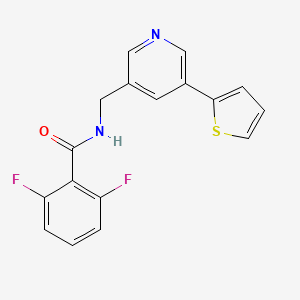
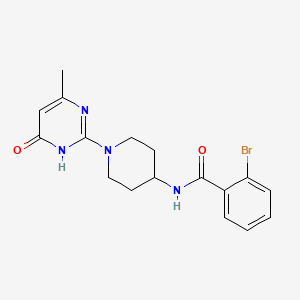
![3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}methyl)-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2732715.png)
